REACTION_SMILES
|
[C:27](=[O:28])([OH:29])[O-:30].[Cl:1][c:2]1[c:3]([CH2:8][NH:9][c:10]2[c:11]([N+:19]([O-:20])=[O:21])[cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18]2)[cH:4][cH:5][cH:6][cH:7]1.[Na+:31].[Na+:36].[Na+:37].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[S:32]([O-:33])([O-:34])=[O:35]>>[Cl:1][c:2]1[c:3]([CH2:8][NH:9][c:10]2[c:11]([NH2:19])[cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18]2)[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(NCc2ccccc2Cl)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(C(=O)O)ccc1NCc1ccccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |